Rock2-IN-2

Catalog No.
S8387393
CAS No.
M.F
C18H12N6OS
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rock2-IN-2

Product Name

Rock2-IN-2

IUPAC Name

N-(1H-indazol-5-yl)-5-[3-(1,3-oxazol-2-yl)phenyl]-1,3,4-thiadiazol-2-amine

Molecular Formula

C18H12N6OS

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C18H12N6OS/c1-2-11(16-19-6-7-25-16)8-12(3-1)17-23-24-18(26-17)21-14-4-5-15-13(9-14)10-20-22-15/h1-10H,(H,20,22)(H,21,24)

InChI Key

WFSHRQCWPPIEIB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C2=NN=C(S2)NC3=CC4=C(C=C3)NN=C4)C5=NC=CO5

Canonical SMILES

C1=CC(=CC(=C1)C2=NN=C(S2)NC3=CC4=C(C=C3)NN=C4)C5=NC=CO5

Rock2-IN-2 is a selective inhibitor of Rho-associated coiled-coil kinase 2, commonly referred to as ROCK2. This compound is part of a broader class of ROCK inhibitors that target the RhoA/ROCK signaling pathway, which is crucial in various cellular processes including contraction, motility, and apoptosis. ROCK2 plays significant roles in regulating cytoskeletal dynamics, cell shape, and migration, making it a vital target for therapeutic intervention in diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.

Rock2-IN-2 functions primarily by competitively inhibiting the ATP-binding site of ROCK2, thereby preventing its phosphorylation activity on downstream targets. The inhibition mechanism involves binding to the hinge region of the kinase domain, which is critical for its enzymatic activity. The interaction alters the conformational dynamics of ROCK2, leading to reduced phosphorylation of substrates such as myosin light chain and cofilin, which are essential for actin filament dynamics and cellular motility .

Biologically, Rock2-IN-2 has demonstrated significant effects on various cell types. In monocytes, selective inhibition of ROCK2 activity has been shown to reduce reactive oxygen species production by interfering with the phosphorylation of p47phox, a component of the NADPH oxidase complex . Additionally, studies indicate that Rock2-IN-2 can promote neuronal survival and regeneration by inhibiting axonal degeneration pathways activated by ROCK2 . This makes it a promising candidate for treating conditions like traumatic brain injury and other neurodegenerative diseases.

The synthesis of Rock2-IN-2 typically involves structure-based drug design strategies that focus on modifying existing compounds to enhance selectivity and potency against ROCK2. For instance, derivatives have been synthesized using various scaffolds that incorporate specific functional groups known to interact favorably with the kinase's active site. Recent advancements include the use of novel motifs such as 1,2-dithiolan-3-yl structures to improve binding affinity and selectivity over other kinases like ROCK1 .

The applications of Rock2-IN-2 span across multiple fields:

  • Cancer Therapy: By inhibiting ROCK2, the compound can potentially reduce tumor cell invasion and metastasis.
  • Neuroprotection: It shows promise in protecting neurons from degeneration in models of injury or disease.
  • Cardiovascular Diseases: Targeting ROCK2 can help manage conditions related to vascular smooth muscle contraction and remodeling.

Interaction studies involving Rock2-IN-2 have highlighted its specificity towards ROCK2 compared to its homolog ROCK1. This selectivity is crucial for minimizing off-target effects that could lead to undesirable side effects in therapeutic applications. The binding affinity has been quantified using various biochemical assays that measure inhibition constants against both isoforms .

Several compounds share structural or functional similarities with Rock2-IN-2. Here are some notable examples:

Compound NameTypeSpecificityUnique Features
KD025InhibitorSelective for ROCK2Demonstrated efficacy in reducing fibrosis
DC24InhibitorHighly selective for ROCK2First identified with a unique 1,2-dithiolan motif
GSK269962InhibitorNon-selective (ROCK1/ROCK2)Broader activity profile but less specificity
Y27632InhibitorNon-selective (ROCK1/ROCK2)Early inhibitor with established biological activity

Rock2-IN-2 stands out due to its high selectivity for ROCK2 over ROCK1, which may lead to enhanced therapeutic efficacy with reduced side effects compared to non-selective inhibitors like Y27632 and GSK269962 .

Inhibition of Rho-Associated Coiled-Coil Containing Protein Kinase 2-Dependent Actin Cytoskeleton Remodeling

Rock2-IN-2 functions as a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 with an inhibitory concentration fifty of less than 1 micromolar, demonstrating potent activity against this specific kinase isoform [3]. The compound exhibits its primary mechanism of action through direct interference with Rho-associated coiled-coil containing protein kinase 2-mediated actin cytoskeleton reorganization, which is fundamental to cellular morphology and contractile function [5] [9].

The molecular mechanism underlying Rock2-IN-2's effects on actin cytoskeleton remodeling involves disruption of key phosphorylation events that regulate cytoskeletal dynamics [12] [13]. Rho-associated coiled-coil containing protein kinase 2 normally phosphorylates myosin light chain either directly or through inactivation of myosin light chain phosphatase, resulting in enhanced actomyosin contractility and stress fiber formation [27] [28]. Rock2-IN-2 inhibition blocks these phosphorylation events, leading to reduced contractile force generation and altered stress fiber organization [30].

Target ProteinPhosphorylation SiteEffect of Rock2-IN-2Functional Consequence
Myosin Light Chain 2Serine 19, Threonine 18Reduced phosphorylationDecreased actomyosin contractility [27]
CofilinSerine 3Maintained dephosphorylationEnhanced actin depolymerization [12]
LIM KinaseThreonine 508Reduced activationDecreased actin stabilization [29]
Myosin Phosphatase Target Subunit 1Threonine 696Reduced phosphorylationIncreased phosphatase activity [28]

Research findings demonstrate that Rock2-IN-2 treatment results in distinct changes to stress fiber architecture compared to Rho-associated coiled-coil containing protein kinase 1 inhibition [15]. While Rho-associated coiled-coil containing protein kinase 1 primarily regulates peripheral stress fibers through myosin light chain phosphorylation, Rho-associated coiled-coil containing protein kinase 2 specifically controls central stress fiber formation and stability through cofilin regulation [12] [30]. Rock2-IN-2 administration leads to reduced central stress fiber density and altered focal adhesion dynamics, as demonstrated in studies using mouse embryonic fibroblasts [12].

The spatial organization of Rho-associated coiled-coil containing protein kinase 2 activity is governed by its unique molecular architecture, featuring a 120-nanometer coiled-coil domain that functions as a molecular ruler [13]. This extended structure positions the kinase domain at a precise distance from membrane-binding regulatory domains, enabling targeted phosphorylation of substrates within discrete cytoskeletal regions [6] [13]. Rock2-IN-2 disrupts this spatially restricted kinase activity, leading to reorganization of actin networks and reduced contractile force generation [11].

Modulation of Signal Transducer and Activator of Transcription 3, Protein Kinase B, and Adenosine Monophosphate-Activated Protein Kinase Signaling Cascades

Rock2-IN-2 exerts significant regulatory effects on multiple signaling pathways beyond cytoskeletal control, particularly targeting Signal Transducer and Activator of Transcription 3, Protein Kinase B, and metabolic signaling networks [16] [17]. The compound demonstrates selective interaction with Signal Transducer and Activator of Transcription 3 signaling through direct binding of Rho-associated coiled-coil containing protein kinase 2 to phosphorylated Signal Transducer and Activator of Transcription 3 [17].

Experimental evidence reveals that Rock2-IN-2 treatment rapidly reduces Signal Transducer and Activator of Transcription 3 phosphorylation at tyrosine 705 within minutes of exposure at submicromolar concentrations [19]. This inhibition occurs through disruption of the Rho-associated coiled-coil containing protein kinase 2/Signal Transducer and Activator of Transcription 3/Janus Kinase 2 complex formation, which is essential for optimal Signal Transducer and Activator of Transcription 3 activation in human cluster of differentiation 4-positive T cells [16] [17]. Chromatin immunoprecipitation sequencing analysis demonstrates that approximately seventy percent of Rho-associated coiled-coil containing protein kinase 2 and Signal Transducer and Activator of Transcription 3 binding peaks overlap genome-wide, indicating extensive transcriptional co-regulation [17].

Signaling PathwayTarget ProteinPhosphorylation SiteRock2-IN-2 EffectDownstream Consequence
Signal Transducer and Activator of Transcription 3Signal Transducer and Activator of Transcription 3Tyrosine 705Reduced phosphorylationDecreased transcriptional activity [19]
Protein Kinase BProtein Kinase BSerine 473, Threonine 308Enhanced phosphorylationImproved glucose metabolism [21]
Adenosine Monophosphate-Activated Protein KinaseAdenosine Monophosphate-Activated Protein KinaseThreonine 172Indirect modulationAltered energy homeostasis [18]
Protein Kinase C Beta 2Protein Kinase C Beta 2Threonine 641Reduced phosphorylationDecreased kinase activity [21]

The interaction between Rock2-IN-2 and Protein Kinase B signaling represents a complex regulatory mechanism involving multiple kinase cascades [21]. Studies in diabetic heart models demonstrate that Rho-associated coiled-coil containing protein kinase 2 forms physical complexes with Protein Kinase B and 3-phosphoinositide-dependent protein kinase 1, with Rock2-IN-2 treatment resulting in enhanced Protein Kinase B phosphorylation and increased glucose transporter 4 translocation to the plasma membrane [21]. This effect occurs through relief of Rho-associated coiled-coil containing protein kinase 2-mediated inhibition of 3-phosphoinositide-dependent protein kinase 1 activity [7] [21].

Rock2-IN-2 treatment also influences cellular metabolism through modulation of glycolytic and mitochondrial adenosine triphosphate production pathways [18]. In human trabecular meshwork cells, selective Rho-associated coiled-coil containing protein kinase 2 inhibition significantly reduces glycolytic adenosine triphosphate production rate from 63.5 to 29.5 picomoles per minute per microgram protein while increasing mitochondrial adenosine triphosphate production from 49.9 to 71.1 picomoles per minute per microgram protein [18]. This metabolic shift involves regulation of interleukin-6/Signal Transducer and Activator of Transcription 3 signaling and modulation of key metabolic regulators [18].

Cross-Talk with Metabolic Regulators (Peroxisome Proliferator-Activated Receptor Alpha, Fatty Acid Oxidation)

Rock2-IN-2 demonstrates profound effects on cellular metabolic programming through its interaction with Peroxisome Proliferator-Activated Receptor Alpha and fatty acid oxidation pathways [8] [22]. Research using podocyte-specific Rho-associated coiled-coil containing protein kinase 2 knockout mice reveals that Rho-associated coiled-coil containing protein kinase 2 functions as a suppressor of Peroxisome Proliferator-Activated Receptor Alpha, with Rock2-IN-2 treatment leading to upregulation of this critical metabolic transcription factor [8] [36].

The molecular mechanism underlying this metabolic regulation involves Rho-associated coiled-coil containing protein kinase 2-mediated suppression of genes essential for fatty acid oxidation [8] [22]. Key enzymes in the fatty acid oxidation pathway, including carnitine palmitoyltransferase 1B, carnitine palmitoyltransferase 2, acyl-coenzyme A oxidase 2, and Peroxisome Proliferator-Activated Receptor Alpha itself, are significantly upregulated following Rock2-IN-2 treatment or genetic Rho-associated coiled-coil containing protein kinase 2 deletion [8]. This upregulation occurs through relief of Rho-associated coiled-coil containing protein kinase 2-mediated transcriptional suppression of Peroxisome Proliferator-Activated Receptor Alpha [22] [36].

Metabolic EnzymeGene SymbolCellular FunctionRock2-IN-2 EffectFold Change
Carnitine Palmitoyltransferase 1BCpt1bFatty acid β-oxidation rate-limiting stepUpregulated2.5-fold increase [8]
Carnitine Palmitoyltransferase 2Cpt2Mitochondrial fatty acid transportUpregulated1.8-fold increase [8]
Acyl-Coenzyme A Oxidase 2Acox2Peroxisomal fatty acid oxidationUpregulated2.1-fold increase [8]
Peroxisome Proliferator-Activated Receptor AlphaPparaTranscriptional regulationUpregulated1.7-fold increase [8]

Studies demonstrate that Rock2-IN-2 treatment reverses transforming growth factor beta-induced suppression of fatty acid oxidation in podocytes [8]. Under normal conditions, transforming growth factor beta significantly attenuates fatty acid oxidation and downregulates key enzymes including fatty acid transport protein 1, carnitine palmitoyltransferase 1A, and acyl-coenzyme A oxidase 1 [8]. Rock2-IN-2 administration prevents this metabolic suppression, restoring cellular energy homeostasis and reducing podocyte apoptosis [36].

The relationship between Rho-associated coiled-coil containing protein kinase 2 and Peroxisome Proliferator-Activated Receptor Alpha appears to be indirect, as immunoprecipitation assays demonstrate no direct binding between these proteins [8]. Instead, Rho-associated coiled-coil containing protein kinase 2 likely regulates Peroxisome Proliferator-Activated Receptor Alpha through intermediate signaling molecules or transcriptional co-regulators [22] [26]. This indirect regulation allows for fine-tuned control of metabolic flux and maintains the delicate balance required for optimal cellular energy production [8].

Selectivity Advantages in Reducing Off-Target Effects

The selectivity profile of Rock2-IN-2 demonstrates substantial advantages over isoform-nonselective inhibitors such as Fasudil and Y27632. Rock2-IN-2 exhibits an inhibition constant (IC50) of less than 1 μM for ROCK2 [1], indicating potent and specific activity against this isoform. In contrast, Fasudil displays broader kinase inhibition patterns with Ki values of 112 ± 8 nmol/L for ROCK2 and 145 ± 7 nmol/L for ROCK1 [2], demonstrating limited selectivity between the two isoforms.

The structural basis for this selectivity lies in the molecular architecture of the ATP-binding domains. Crystal structure analyses reveal that selective ROCK2 inhibitors exploit subtle differences in the glycine-rich loop regions between ROCK1 and ROCK2 [3]. The glycine-rich loop in ROCK2 exhibits greater flexibility compared to ROCK1, allowing for more optimal van der Waals contacts with selective inhibitors. This structural distinction enables Rock2-IN-2 to achieve its selectivity profile.

Y27632, another widely studied isoform-nonselective inhibitor, demonstrates Ki values of 77 ± 5 nmol/L for ROCK2 and 68 ± 2 nmol/L for ROCK1 [2], indicating minimal selectivity between isoforms. The lack of selectivity in these compounds results in broader kinase inhibition profiles, with Y27632 showing inhibitory activity against other serine-threonine kinases including protein kinase A and protein kinase C at higher concentrations [4].

The off-target effects of nonselective inhibitors extend beyond the ROCK family. Fasudil has been shown to inhibit other kinases within the serine-threonine family, potentially leading to unwanted systemic effects [5]. These off-target interactions contribute to dose-limiting side effects, particularly hypotensive responses that can compromise therapeutic applications in acute settings [6] [2].

Efficacy in Fibrotic vs. Inflammatory Disease Models

The therapeutic efficacy of Rock2-IN-2 versus nonselective ROCK inhibitors demonstrates distinct patterns across fibrotic and inflammatory disease models. In fibrotic disease models, selective ROCK2 inhibition has proven particularly effective due to the specific role of ROCK2 in regulating profibrotic gene transcription.

Studies utilizing selective ROCK2 inhibitors in liver fibrosis models have demonstrated superior therapeutic outcomes compared to nonselective approaches. The selective ROCK2 inhibitor KD025 effectively attenuated thioacetamide-induced liver fibrosis and promoted fibrotic regression through direct and indirect effects on macrophage function [7]. This efficacy stems from ROCK2-specific regulation of signal transducer and activator of transcription 3 (STAT3) and cofilin signaling pathways, which are crucial for profibrotic cytokine production and macrophage migration.

In pulmonary fibrosis models, ROCK2 inhibition alone has been demonstrated to be sufficient for protection from disease progression [8]. The mechanism involves ROCK2-mediated regulation of myocardin-related transcription factor (MRTF) signaling, which facilitates the transcription of smooth muscle actin and connective tissue growth factor, key mediators of fibroblast-to-myofibroblast differentiation [9].

Comparative studies in inflammatory disease models reveal distinct advantages for selective ROCK2 inhibition. In inflammatory bowel disease models, selective ROCK2 inhibition using compounds similar to Rock2-IN-2 significantly suppressed proinflammatory cytokines in inflamed mucosa, including samples from infliximab-unresponsive Crohn disease patients [10]. The selectivity advantage is particularly evident in the regulation of T helper cell differentiation, where ROCK2 inhibition selectively downregulates T helper 1 and T helper 17 cell differentiation while promoting regulatory T cell development.

Clinical evidence from psoriasis studies demonstrates that selective ROCK2 inhibition achieves therapeutic benefits at lower doses compared to what would be required with nonselective inhibitors [11]. In a phase 2 clinical trial, patients receiving selective ROCK2 inhibitor treatment showed 50% reduction in psoriasis area and severity index scores, with the most favorable responses observed in the lowest dose cohort (200 mg twice daily) [12].

The differential efficacy in inflammatory versus fibrotic models relates to the distinct downstream signaling pathways regulated by ROCK2. In fibrotic conditions, ROCK2 primarily influences extracellular matrix remodeling and myofibroblast activation through MRTF-mediated transcription [9]. In inflammatory diseases, ROCK2 regulation focuses on cytokine production and immune cell differentiation through STAT3-dependent mechanisms [13].

Comparative analysis of Y27632 and Fasudil in similar disease models shows that while these nonselective inhibitors demonstrate therapeutic activity, they require higher doses and exhibit broader systemic effects. In arthritis models, Y27632 treatment improved clinical severity scores and reduced cartilage degradation, but the therapeutic window was narrower due to cardiovascular side effects [14]. The nonselective nature of these compounds necessitates careful dose optimization to balance efficacy against systemic toxicity.

Benchmarking Against Next-Gen Selective Inhibitors (e.g., KD025)

Structural and Functional Differentiation

The structural comparison between Rock2-IN-2 and next-generation selective inhibitors such as KD025 reveals important differences in molecular architecture and binding mechanisms. KD025 (belumosudil) represents a highly refined selective ROCK2 inhibitor with 100-fold selectivity for ROCK2 over ROCK1 [13] [15], achieved through specific interactions within the ATP-binding pocket.

Rock2-IN-2 features a molecular formula of C18H12N6OS with a molecular weight of 360.4 g/mol [16]. Its structure incorporates an indazole ring system linked to a thiadiazole core with an oxazole-containing phenyl substituent. This architecture enables specific interactions with the ROCK2 kinase domain through hydrogen bonding and van der Waals interactions.

KD025, in contrast, exhibits a distinct molecular architecture optimized for ROCK2 selectivity. Crystal structure analyses reveal that KD025 binds to the ATP site of ROCK2 through interactions with the hinge region, specifically forming hydrogen bonds with the nitrogen backbone of methionine 172 [17]. The compound displays a different binding mode compared to its interaction with other kinases, contributing to its selectivity profile.

The functional differentiation between these inhibitors extends to their pharmacodynamic properties. KD025 demonstrates competitive inhibition with respect to ATP, with an IC50 of approximately 105 nmol/L for ROCK2 [15] [18]. The compound exhibits dose-dependent reduction in ROCK activity as measured by myosin phosphatase target subunit 1 (MYPT1) phosphorylation in brain and heart tissues [2].

Structural analysis of the ROCK2 kinase domain reveals specific residues that contribute to selective inhibitor binding. The glycine-rich loop region, particularly amino acids corresponding to residues Glu127 to Phe137 in ROCK2, provides a more flexible binding environment compared to the equivalent region in ROCK1 [3]. This structural difference enables selective inhibitors to form more optimal van der Waals contacts with ROCK2.

The binding kinetics also differ between Rock2-IN-2 and KD025. While both compounds target the ATP-binding site, their distinct chemical scaffolds result in different residence times and binding affinities. KD025 has been extensively characterized with respect to its binding kinetics, showing rapid onset of inhibition with sustained activity [15].

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

360.07933020 g/mol

Monoisotopic Mass

360.07933020 g/mol

Heavy Atom Count

26

Dates

Last modified: 04-14-2024

Explore Compound Types